2,5-dichloro-4-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzenesulfonic acid
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Description
Synthesis Analysis
The synthesis of pyrazol-5-ol derivatives, such as the compound , often involves catalyzed condensation reactions. For example, 1,3,5-Tris(hydrogensulfato) benzene has been used as an efficient catalyst for the synthesis of arylmethylene bis(1H-pyrazol-5-ols) through condensation reactions, highlighting a method that could potentially be applied to synthesize similar compounds (Karimi-Jaberi et al., 2012).
Molecular Structure Analysis
The structural elucidation of pyrazole derivatives is crucial for understanding their chemical behavior. Single crystal X-ray diffraction studies offer detailed insights into the molecular conformation and crystalline structure, providing a foundation for further theoretical and experimental analyses (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, leading to a wide range of biological and chemical properties. Electrophilic cyclization, for example, has been explored for the synthesis of oxazol-2-yl-1H-pyrazol-5-amines, demonstrating the reactivity of pyrazole carboxamides under different conditions (Bondarenko et al., 2015).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points, solubility, and crystalline structure, are closely related to their molecular structure. X-ray crystallography, thermal analysis, and other spectroscopic methods are essential tools for the characterization of these compounds, providing valuable information for the prediction of their physical behavior (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including their reactivity, stability, and interaction with other molecules, are determined by their functional groups and molecular structure. Studies on their synthesis, reactivity patterns, and potential as intermediates for further chemical transformations are crucial for expanding the utility of these compounds in various chemical domains (Nikalje et al., 2011).
Scientific Research Applications
Applications in Material Science and Dye Fabrication
One of the derivatives of the compound, specifically Acid Yellow 49, which is closely related to the chemical structure , has been incorporated into layered double hydroxides (LDH) films on an aluminum substrate for improved thermal stability and light fastness. This application showcases the compound's potential in material science, particularly in enhancing the durability and stability of colorant materials (Tang, Feng, & Li, 2011).
Synthesis of Novel Compounds
Research has focused on synthesizing new derivatives involving the pyrazole ring, indicative of the chemical structure mentioned. These efforts have led to the creation of compounds with potential antibacterial and antifungal activities. Such synthetic pathways enrich the chemical library with molecules that could serve as leads for developing new therapeutic agents (Hassan, 2013).
Exploration in Anti-inflammatory Agents
Derivatives of the compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. The research signifies the compound's utility in designing molecules that could potentially be developed into new medications for treating inflammation and pain (Kumar, 2022).
Catalytic Applications
The compound has also been utilized in catalyzing the synthesis of other chemically significant molecules. For instance, derivatives have been used as catalysts in the synthesis of bis(pyrazol-5-ols), demonstrating the compound's role in facilitating chemical reactions that produce molecules of interest in various research and industrial applications (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).
properties
IUPAC Name |
2,5-dichloro-4-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O4S/c1-5-2-10(15)14(13-5)8-3-7(12)9(4-6(8)11)19(16,17)18/h2-4,13H,1H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZXGSRCYGQGQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-4-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzenesulfonic acid |
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